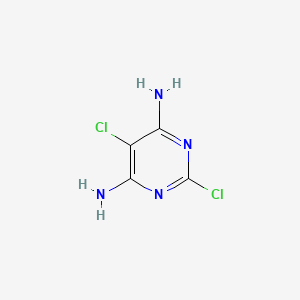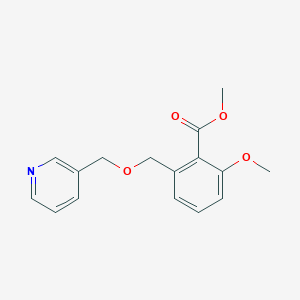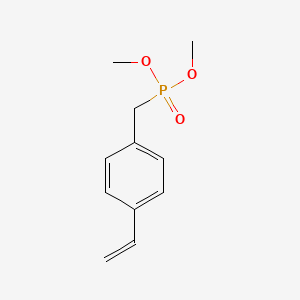
2,5-Dichloro-4,6-pyrimidinediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-4,6-pyrimidinediamine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 5, and two amino groups at positions 4 and 6. It is used in various scientific research applications due to its unique chemical properties.
作用机制
Target of Action
It is known that pyrimidine derivatives can interact with a broad range of biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
It’s known that halopyrimidines, a class of compounds that includes 2,5-dichloropyrimidine-4,6-diamine, can undergo various chemical reactions, including aromatic nucleophilic substitution reactions . These reactions can lead to the formation of new compounds with potential biological activity .
Biochemical Pathways
It’s known that pyrimidine derivatives can influence a variety of biochemical pathways due to their structural similarity to natural pyrimidines, which play key roles in nucleic acid synthesis and metabolism .
Result of Action
It’s known that 2-amino-4,6-dichloropyrimidines have shown inhibitory effects on immune-activated nitric oxide production . This suggests that 2,5-Dichloropyrimidine-4,6-diamine could potentially modulate immune responses.
生化分析
Biochemical Properties
2,5-Dichloropyrimidine-4,6-diamine plays a significant role in biochemical reactions, particularly in the synthesis of quinazolinone compounds, which are known to inhibit phosphatidylinositol 3-kinase . This compound interacts with various enzymes and proteins, including phosphatidylinositol 3-kinase, by inhibiting its activity. The inhibition of this enzyme can affect multiple signaling pathways, leading to changes in cellular functions.
Cellular Effects
The effects of 2,5-Dichloropyrimidine-4,6-diamine on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit immune-activated nitric oxide production in mouse peritoneal cells . This inhibition can lead to reduced inflammation and altered immune responses, showcasing its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 2,5-Dichloropyrimidine-4,6-diamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits phosphatidylinositol 3-kinase by binding to its active site, preventing the enzyme from catalyzing its substrate . This inhibition can result in downstream effects on cell signaling and gene expression, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dichloropyrimidine-4,6-diamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Dichloropyrimidine-4,6-diamine remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in vitro or in vivo can lead to sustained inhibition of target enzymes and prolonged changes in cellular functions.
Dosage Effects in Animal Models
The effects of 2,5-Dichloropyrimidine-4,6-diamine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or altered metabolic functions . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
2,5-Dichloropyrimidine-4,6-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways . For instance, its interaction with phosphatidylinositol 3-kinase can alter the levels of phosphatidylinositol phosphates, impacting cellular signaling and metabolism.
Transport and Distribution
The transport and distribution of 2,5-Dichloropyrimidine-4,6-diamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
2,5-Dichloropyrimidine-4,6-diamine’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4,6-pyrimidinediamine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with ammonia or amines under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or dichloroethane, and a chlorination catalyst like thionyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves feeding formamide, absolute ethanol, and sodium ethoxide into a reactor, followed by the addition of diethyl malonate. The mixture is then refluxed, and hydrochloric acid is added to adjust the pH. The product is isolated by centrifugation and drying .
化学反应分析
Types of Reactions
2,5-Dichloro-4,6-pyrimidinediamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium carbonate in solvents like ethanol or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Amino-substituted pyrimidines.
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
科学研究应用
2,5-Dichloro-4,6-pyrimidinediamine is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor for the development of pharmaceutical agents with potential anticancer, antiviral, and antibacterial properties
Industry: In the production of agrochemicals and dyes.
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-6-methylpyrimidine
- 2,6-Dichloro-4-nitropyrimidine
- 2,5-Dichloro-4,6-dimethylpyrimidine
Uniqueness
2,5-Dichloro-4,6-pyrimidinediamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual amino groups and chlorine atoms make it a versatile intermediate for various synthetic applications .
属性
IUPAC Name |
2,5-dichloropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N4/c5-1-2(7)9-4(6)10-3(1)8/h(H4,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENWUQGHNGTUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339734.png)

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339742.png)
![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339751.png)






